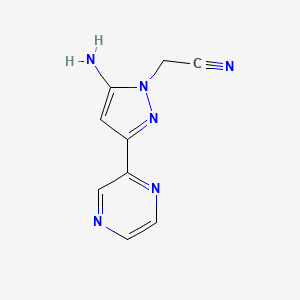

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDUHWZPOFPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic functions. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various cellular processes.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their functions. For example, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets. This inhibition can lead to alterations in cell signaling and gene expression. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter metabolite levels. Additionally, it can affect the balance of anabolic and catabolic processes, impacting overall cellular metabolism.

Biological Activity

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring fused with a pyrazine moiety, which is significant in the design of various pharmacologically active agents. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Chemical Name : this compound

- Molecular Formula : C9H10N6

- Molecular Weight : 206.21 g/mol

- CAS Number : 1708037-48-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of pyrazole can effectively inhibit tumor growth by inducing apoptosis in various cancer cell lines. The specific compound under discussion has been linked to:

- Inhibition of CDK2 : Leading to G1/S phase cell cycle arrest.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes, potentially inhibiting their activity. Preliminary studies suggest it may be effective against a range of pathogens, although further research is needed to establish its efficacy and mechanism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole-based compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrazole | CDK Inhibitor | 0.5 |

| Compound B | Pyrazoloquinoline | Anticancer | 0.3 |

| This compound | Pyrazine-Pyrazole Hybrid | CDK Inhibitor, Antimicrobial | TBD |

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent inhibition of CDK2 with an IC50 value significantly lower than many existing anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that the compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs differ primarily in substituents on the pyrazole ring. Key examples include:

Key Differences :

- Amino Group: The target compound’s 5-amino group enhances hydrogen-bonding capacity, unlike phenyl or methoxyphenyl analogs .

- Pyrazine vs.

- Nitrile Positioning : All analogs share the 1-CH₂CN group, but substitutions at positions 3 and 5 dictate electronic and steric profiles.

Physicochemical Properties

- Solubility: Pyrazine and amino groups increase water solubility compared to phenyl-substituted analogs (e.g., logP for phenyl analog: ~2.5 vs. ~1.8 estimated for the target compound).

- Stability : Nitrile groups may confer sensitivity to hydrolysis under acidic/basic conditions, similar to other acetonitrile derivatives .

- Thermal Properties : Pyrazine’s high melting point (∼200°C for related compounds) suggests thermal stability .

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

This classical approach involves the nucleophilic attack of hydrazines on β-ketonitriles to form hydrazone intermediates, which then cyclize to 5-aminopyrazoles.

- Reaction mechanism : The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, the other nitrogen attacks the nitrile carbon, resulting in ring closure to the pyrazole core.

- Substrate examples : Benzoylacetonitrile and related β-ketonitriles have been used extensively for synthesizing 5-amino-3-aryl-1H-pyrazoles.

- Functional group tolerance : This method accommodates various substituents on the hydrazine and β-ketonitrile, allowing introduction of heteroaryl groups such as pyrazin-2-yl.

- Yields and conditions : Typically conducted under mild conditions with good to excellent yields.

One-Pot Synthesis Methodology

One-pot syntheses integrate multiple steps without isolating intermediates, improving efficiency.

- Example procedure : Stirring starting materials such as β-ketonitriles and hydrazines in ethanol-pyridine mixtures at room temperature for about 1 hour leads to precipitation of intermediates, which then cyclize to the desired 5-aminopyrazole.

- Advantages : Simplicity, atom economy, and reduced solvent use.

- Characterization : Products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Multi-Component and Solid-Phase Synthesis

Advanced methods include:

- Three-component reactions : Combining β-ketonitriles, hydrazines, and other reagents in a stepwise manner to yield trisubstituted pyrazoles.

- Solid-phase synthesis : Immobilizing intermediates on resin supports to facilitate purification and combinatorial library synthesis. This is particularly useful for drug discovery applications.

Representative Data Table of Preparation Methods

Research Findings and Notes

- The condensation of β-ketonitriles with hydrazines remains the cornerstone for synthesizing 5-aminopyrazoles, including pyrazin-2-yl substituted derivatives.

- One-pot synthesis methods have been demonstrated to efficiently produce 5-aminopyrazole compounds with good yields and purity, utilizing simple reaction conditions and readily available reagents.

- Solid-phase and multi-component syntheses provide routes for structural diversification and are valuable for medicinal chemistry applications.

- Spectroscopic techniques such as $$^{1}H$$-NMR, $$^{13}C$$-NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

- The preparation of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile specifically can be achieved by adapting these general methods, introducing the pyrazin-2-yl group via appropriate hydrazine derivatives or substituted β-ketonitriles.

Q & A

Q. What are the established synthetic pathways for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine-2-carbohydrazide derivatives with nitrile-containing precursors. For example, hydrazine derivatives react with substituted acetonitriles under basic conditions to form the pyrazole core, followed by regioselective amination at the 5-position . Key factors include:

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.

- pH optimization : Neutral to slightly acidic conditions (pH 6–7) enhance intermediate stability .

- Purification : Column chromatography or preparative TLC with ethyl acetate/hexane (3:7) resolves unreacted starting materials and by-products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons), pyrazine substituent (δ 8.2–8.9 ppm), and acetonitrile moiety (δ 3.9–4.2 ppm for CH2) .

- Mass spectrometry (HRMS) : Confirm molecular weight (calculated for C9H7N7: 237.08 g/mol) with ESI+ or MALDI-TOF .

- TLC monitoring : Use silica gel plates with UV254 indicator; Rf ≈ 0.4 in dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

- Geometry optimization : B3LYP/6-31G(d) basis sets model the pyrazole-pyrazine conjugation, revealing charge delocalization at the amino and nitrile groups .

- Electrostatic potential maps : Identify nucleophilic (amino group) and electrophilic (pyrazine ring) sites for derivatization .

Q. How should researchers address discrepancies in spectroscopic data or unexpected by-products during synthesis?

- Methodological Answer : Contradictions often arise from:

- By-product formation : E.g., pyrazolo[4,3-d]pyrimidine derivatives from over-cyclization (observed in similar syntheses) .

- Resolution strategies :

- HPLC-PDA : Use a C18 column with acetonitrile/water (gradient elution) to isolate impurities.

- Mechanistic analysis : Trace back to intermediates (e.g., unreacted hydrazines) via LC-MS .

Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Adapt split-plot or factorial designs to screen variables:

- Variables : Substituent position (e.g., pyrazine vs. pyridine), reaction time (12–48 hr), and catalyst loading (5–20 mol% Pd) .

- Response metrics : Yield, purity (HPLC area%), and biological activity (e.g., kinase inhibition).

- Statistical tools : ANOVA identifies significant factors; DOE software (e.g., JMP) models interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.